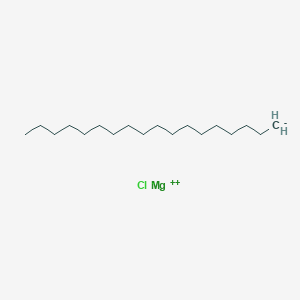

Octadecylmagnesium chloride

Beschreibung

Octadecylmagnesium chloride (CAS: 116980-66-6) is a Grignard reagent with the molecular formula C₁₈H₃₇ClMg and a molecular weight of 313.24 g/mol . It is commonly supplied as a 0.5 M solution in tetrahydrofuran (THF) and requires storage at 2–8°C to maintain stability . This reagent is primarily used in organic synthesis to introduce long alkyl chains into target molecules, facilitating the formation of carbon-carbon bonds in pharmaceuticals, polymers, and specialty chemicals .

Eigenschaften

IUPAC Name |

magnesium;octadecane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37.ClH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWJANSKVJZWMB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400610 | |

| Record name | Octadecylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116980-66-6 | |

| Record name | Octadecylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and General Protocol

The synthesis of this compound follows the classical Grignard reaction mechanism, where 1-chlorooctadecane reacts with magnesium metal in an anhydrous ether solvent (typically tetrahydrofuran, THF). The reaction proceeds via a single-electron transfer (SET) process, forming a magnesium-alkyl complex:

Key Steps :

-

Apparatus Preparation : Flame-dry glassware under nitrogen to eliminate moisture, which deactivates the reagent.

-

Magnesium Activation : Use freshly polished magnesium turnings or granules. Iodine (I₂) or 1,2-dibromoethane is often added to etch the magnesium surface, removing oxide layers that inhibit reactivity.

-

Solvent Selection : THF is preferred over diethyl ether for long-chain alkyl halides due to its higher boiling point (66°C vs. 34.6°C) and better solubility of magnesium.

-

Alkyl Halide Addition : Add 1-chlorooctadecane dropwise to maintain a controlled exotherm. Rapid addition risks side reactions like Wurtz coupling (2 C₁₈H₃₇Cl → C₃₆H₇₄ + 2 MgCl₂).

Solvent Effects

THF’s polarity enhances magnesium solubility, enabling reactions at lower temperatures (0–25°C). In contrast, diethyl ether requires heating (40–50°C) for homogenization, increasing side-product formation.

Table 1: Solvent Comparison for Grignard Reagent Synthesis

| Solvent | Boiling Point (°C) | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | 66 | 0–25 | 85–92 |

| Diethyl ether | 34.6 | 40–50 | 60–75 |

Initiators and Catalysts

-

Iodine : Reduces induction period by 50% (from 2 hours to 1 hour).

-

Mechanical Activation : Sonication or vigorous stirring improves magnesium-alkyl halide contact, critical for long-chain substrates.

Industrial Production Methods

Large-Scale Reactor Design

Industrial synthesis employs jacketed reactors with:

-

Temperature Control : Cooling loops to manage exotherms (ΔT ≈ 30–40°C during alkyl halide addition).

-

Inert Atmosphere : Nitrogen or argon with <1 ppm O₂/H₂O to prevent reagent decomposition.

-

Continuous Flow Systems : Enhance mixing efficiency and reduce reaction time by 40% compared to batch processes.

Quality Control Metrics

-

Titration : Iodometric titration quantifies active magnesium (target: 0.4–0.6 M in THF).

-

GC-MS : Detects residual 1-chlorooctadecane (<0.5%) and alkanes (<1%).

Challenges and Mitigation Strategies

Low Reactivity of Long-Chain Alkyl Halides

The steric bulk of C₁₈H₃₇Cl slows nucleophilic attack. Solutions include:

Moisture Sensitivity

Even trace H₂O (0.1%) hydrolyzes the reagent:

Mitigation :

-

Molecular Sieves : Dry THF to <10 ppm H₂O.

-

Schlenk Techniques : Transfer reagents via cannula under nitrogen.

Characterization and Validation

Spectroscopic Analysis

Purity Standards

Table 2: Acceptable Impurity Limits

| Impurity | Maximum Allowable Concentration |

|---|---|

| 1-Chlorooctadecane | 0.5% |

| Octadecane | 1.0% |

| Magnesium Oxide | 0.2% |

Recent Advances in Synthesis

Wissenschaftliche Forschungsanwendungen

Octadecylmagnesium chloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, functionalized bipyridines, and discrete metal complexes.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential use in drug synthesis and development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of octadecylmagnesium chloride involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound forms a bond with the carbon atom of the octadecyl group, making it highly reactive towards electrophiles. This reactivity allows it to participate in various nucleophilic addition and substitution reactions, forming new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares Octadecylmagnesium chloride with structurally related alkylmagnesium halides:

Key Observations :

- Chain Length and Reactivity : Longer alkyl chains (e.g., C₁₈ in this compound) reduce solubility in THF compared to shorter-chain analogs like Octylmagnesium chloride (C₈). This impacts reaction kinetics, as shorter chains generally exhibit faster reactivity in Grignard reactions .

- Safety Profiles: this compound poses risks of flammability (H225), skin corrosion (H314), and respiratory irritation (H335), requiring stringent handling protocols such as gloveboxes and inert atmospheres . In contrast, Palmitoyl chloride (a non-Grignard acyl chloride) lacks flammability risks but is highly corrosive (H314) .

Stability and Handling

- Solvent Effects : this compound is stabilized in THF, while Octylmagnesium chloride is also compatible with diethyl ether . THF’s higher boiling point (66°C) makes it preferable for reactions requiring elevated temperatures.

- Degradation Risks : All Grignard reagents are moisture-sensitive. This compound’s long alkyl chain may slow hydrolysis slightly compared to shorter analogs, but proper storage and handling remain critical .

Biologische Aktivität

Octadecylmagnesium chloride (CHMgCl), a Grignard reagent, is a compound of significant interest in organic synthesis and biological research. Its unique properties allow it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHMgCl

- Molecular Weight : 313.24 g/mol

- CAS Number : 116980-66-6

- Solubility : Soluble in tetrahydrofuran (THF)

- Density : 0.906 g/mL at 25 °C

- Boiling Point : 67 °C

This compound acts primarily as a nucleophile in organic reactions. It can react with electrophiles to form new carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. The biological activity of this compound is closely linked to its ability to facilitate reactions that lead to the formation of biologically relevant compounds.

Biological Applications

- Synthesis of Bioactive Compounds :

- Drug Development :

Case Study 1: Synthesis of Pheromones

In a notable study, this compound was employed to synthesize long-chain methyl-branched hydrocarbons that serve as pheromones for certain insect species. The reaction conditions included cooling the reagent at 0 °C and utilizing various purification techniques such as silica gel chromatography. The yields were significant, with some products achieving up to 73% purity .

Case Study 2: Neurological Research Applications

Research has demonstrated that this compound can be utilized in the synthesis of compounds relevant to neuroscience. For example, it was part of a two-step synthesis process aimed at producing compounds for studying serotonin receptors, which are implicated in mood regulation and psychiatric disorders . This highlights its potential role in developing therapeutic agents for mental health conditions.

Data Table: Summary of Biological Activities

| Activity Type | Description | Yield/Outcome |

|---|---|---|

| Synthesis of Pheromones | Utilized in the formation of methyl-branched hydrocarbons | Up to 73% yield |

| Drug Development | Involved in synthesizing compounds for neurological studies | Various pharmacological activities |

| Organic Synthesis | Acts as a nucleophile for carbon-carbon bond formation | High purity products |

Safety and Handling

This compound is classified as hazardous:

- Signal Word : Danger

- Hazard Statements : Flammable liquid; causes skin burns; may cause respiratory irritation.

- Precautions : Use appropriate personal protective equipment (PPE) when handling.

Analyse Chemischer Reaktionen

Nucleophilic Addition to Carbonyl Compounds

Octadecylmagnesium chloride reacts with aldehydes, ketones, and esters to form alcohols or tertiary alcohols. The mechanism involves nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation (Fig. 1) .

Example Reaction with Aldehyde

-

Substrate : Benzaldehyde

-

Product : 1-Phenyloctadecan-1-ol

-

Conditions : Tetrahydrofuran (THF), −20°C, 2.6 s residence time .

Table 1: Reaction Outcomes with Carbonyl Substrates

| Substrate Type | Product | Key Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Aldehyde | Secondary alcohol | THF, −20°C, 2.6 s | 97 | |

| Ketone | Tertiary alcohol | THF, 0°C, 24 h | 86 | |

| Ester | Tertiary alcohol* | Reflux in ether | 73 |

*Reaction with ε-caprolactone yielded a diol after acid quenching .

Cross-Coupling with Organic Halides

In the presence of transition-metal catalysts, this compound participates in Kumada-type couplings to form carbon-carbon bonds.

Example : Synthesis of 2-methyltetracosane

-

Substrate : 5-Methylhexan-1-ol tosylate

-

Catalyst : Li₂CuCl₄

-

Conditions : THF, −78°C → room temperature, 15% yield.

-

Mechanism : Single electron transfer (SET) followed by radical recombination .

Reaction with Oxygen and Carbon Dioxide

Grignard reagents react violently with oxygen and CO₂, forming peroxides and carboxylates, respectively .

-

With O₂ : Produces octadecyl peroxide (C₁₈H₃₇O–O–C₁₈H₃₇), a flammable byproduct .

-

With CO₂ : Forms octadecanoic acid (C₁₈H₃₇COOH) after acidic workup .

Hydrolysis and Protonation

Contact with water or protic solvents leads to rapid hydrolysis, releasing octadecane and magnesium hydroxide chloride :

Reduction Reactions

This compound reduces certain substrates, such as alkyl halides, to alkanes:

Reaction Optimization and Challenges

Q & A

Q. What are the standard synthetic protocols and characterization techniques for octadecylmagnesium chloride?

this compound, a long-chain Grignard reagent (C18H37ClMg), is typically synthesized via the reaction of 1-chlorooctadecane with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions . Key characterization methods include:

- Titration : Quantifying active magnesium using iodometric titration.

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm alkyl chain integrity and Grignard formation (e.g., absence of residual alkyl halide).

- GC-MS : Detecting trace impurities or side products like alkanes from Wurtz coupling .

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS No. | 116980-66-6 | |

| Molecular Formula | C18H37ClMg | |

| Molecular Weight | 313.24 g/mol | |

| Hazard Codes | H225, H260, H314, H335 |

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, face shield, and flame-resistant clothing due to pyrophoric reactivity with air/moisture .

- Ventilation : Use in a fume hood to avoid inhalation of toxic fumes (e.g., HCl, MgO).

- Waste Disposal : Quench residual reagent with isopropanol or ethyl acetate, then neutralize with dilute acid before disposal .

Q. How does the reactivity of this compound compare to shorter-chain Grignard reagents?

Longer alkyl chains (C18) reduce solubility in ethers, necessitating elevated temperatures (~40°C) for homogenization. Reactivity with electrophiles (e.g., ketones, esters) is slower than C1–C8 analogs due to steric hindrance, requiring extended reaction times (12–24 hrs) .

Advanced Research Questions

Q. How can researchers mitigate low yields in sterically hindered nucleophilic additions using this compound?

- Solvent Optimization : Use THF instead of diethyl ether to enhance solubility and reaction rates.

- Catalysis : Introduce Lewis acids (e.g., CeCl3) to activate carbonyl substrates and reduce steric effects .

- Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions like β-hydride elimination .

Q. What analytical strategies resolve contradictions in reaction outcomes between lab-scale and scaled-up syntheses?

- Kinetic Profiling : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated substrates are used) or in situ IR spectroscopy.

- Impurity Analysis : Use GC-MS or HPLC to identify byproducts (e.g., alkanes from Wurtz coupling) that accumulate at larger scales .

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry, solvent volume) to identify critical process variables .

Q. How does trace moisture affect the stability and reactivity of this compound?

Even 0.1% water degrades the reagent via hydrolysis, producing octadecane and Mg(OH)Cl. This reduces effective concentration and alters reaction kinetics. Mitigation strategies include:

- Solvent Drying : Use molecular sieves or distillation for THF/ether.

- Inert Atmosphere : Maintain argon/nitrogen with O2 and H2O levels <1 ppm .

Q. What are the best practices for reproducing literature procedures involving this compound?

- Detailed Reagent Specifications : Report solvent purity, magnesium particle size, and alkyl halide source (e.g., 1-chlorooctadecane vs. bromide analogs).

- Supporting Information : Include full experimental logs (e.g., stirring rate, cooling/heating profiles) as supplementary data .

Methodological Challenges and Solutions

Q. How to address inconsistencies in alkyl chain length during synthesis?

Q. Why do some studies report conflicting regioselectivity in cross-coupling reactions?

Discrepancies arise from:

- Substrate Electronic Effects : Electron-deficient aryl halides favor oxidative addition, altering selectivity.

- Catalyst Choice : Ni vs. Pd catalysts yield different intermediates (e.g., Ni(0) promotes alkyl-alkyl coupling) .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.